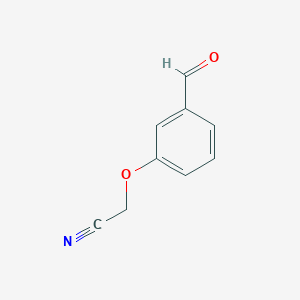

2-(3-Formylphenoxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

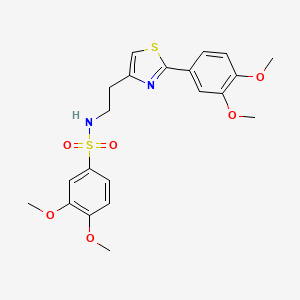

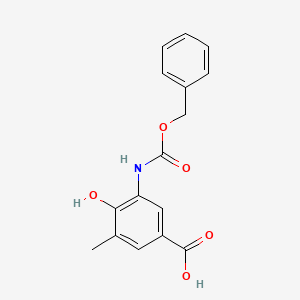

2-(3-Formylphenoxy)acetonitrile is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .

Molecular Structure Analysis

The molecular structure of 2-(3-Formylphenoxy)acetonitrile consists of a nitrile group (-CN), an ether group (-O-), and a formyl group (-CHO) attached to a phenyl ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Physical And Chemical Properties Analysis

2-(3-Formylphenoxy)acetonitrile is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Organic Synthesis

2-(3-Formylphenoxy)acetonitrile: is utilized as an intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as condensation to form Schiff bases or reduction to form alcohols. This versatility makes it valuable for synthesizing complex organic molecules .

Drug Discovery

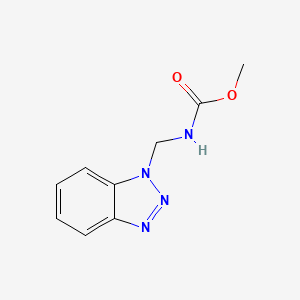

In the realm of drug discovery, 2-(3-Formylphenoxy)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. These compounds, such as 1,2,3-triazoles, have broad applications in medicinal chemistry, including the development of new pharmaceuticals .

Polymer Chemistry

This compound finds its application in polymer chemistry as a monomer or a comonomer. It can be polymerized or copolymerized to create polymers with specific properties, such as enhanced strength or thermal stability .

Supramolecular Chemistry

2-(3-Formylphenoxy)acetonitrile: can be used to synthesize building blocks for supramolecular structures. These structures have potential applications in creating molecular machines, sensors, and materials with novel properties .

Bioconjugation

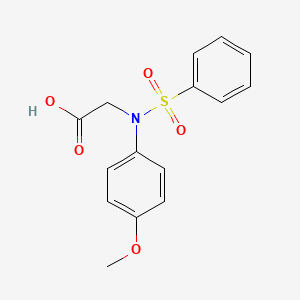

The compound’s reactive formyl group allows for bioconjugation with biomolecules, making it useful in the development of targeted drug delivery systems and in the conjugation of drugs to antibodies or other targeting molecules .

Fluorescent Imaging

Derivatives of 2-(3-Formylphenoxy)acetonitrile can be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, which is crucial for diagnostics and research in cell biology .

Materials Science

In materials science, 2-(3-Formylphenoxy)acetonitrile is used to synthesize materials with specific electronic or optical properties. It can be incorporated into the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZCBYCDRJBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2865893.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B2865898.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)